molecular formula C16H18N2O3S2 B3468344 [4-(BENZYLSULFONYL)PIPERAZINO](2-THIENYL)METHANONE

[4-(BENZYLSULFONYL)PIPERAZINO](2-THIENYL)METHANONE

Cat. No.: B3468344
M. Wt: 350.5 g/mol
InChI Key: DMEBEIADQVNHON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzylsulfonyl)piperazinomethanone is a piperazine-based methanone derivative characterized by a benzylsulfonyl substituent on the piperazine ring and a 2-thienyl group attached to the methanone core. The benzylsulfonyl moiety introduces strong electron-withdrawing properties, while the thienyl group contributes sulfur-containing aromaticity, influencing both electronic and steric profiles.

Properties

IUPAC Name

(4-benzylsulfonylpiperazin-1-yl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c19-16(15-7-4-12-22-15)17-8-10-18(11-9-17)23(20,21)13-14-5-2-1-3-6-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEBEIADQVNHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CS2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced via sulfonylation of the piperazine ring using benzylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Thienylmethanone Moiety: The final step involves the acylation of the piperazine derivative with 2-thienylmethanone under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thienylmethanone moiety, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

4-(BENZYLSULFONYL)PIPERAZINOMETHANONE: has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The benzylsulfonyl group can interact with proteins or enzymes, potentially inhibiting their function. The thienylmethanone moiety may also play a role in binding to biological targets, affecting cellular pathways and processes.

Comparison with Similar Compounds

Key Differences:

Property 4-(Benzylsulfonyl)piperazinomethanone 4-(4-Aminophenyl)piperazin-1-ylmethanone
Aryl Group 2-Thienyl (sulfur-containing heterocycle) Furan-2-yl (oxygen-containing heterocycle)
Piperazine Substituent Benzylsulfonyl (electron-withdrawing, bulky) 4-Aminophenyl (electron-donating, planar)
Electronic Profile Enhanced electron deficiency due to sulfonyl Electron-rich due to amino group
Synthetic Complexity Likely requires sulfonylation steps Nitro reduction and nucleophilic substitution

Implications:

  • Solubility: The polar sulfonyl group could improve aqueous solubility relative to the aminophenyl-furan analog, which has moderate polarity.
  • Biological Activity : The thienyl group’s sulfur atom may enhance binding to sulfur-preferring enzymes or receptors, whereas the furan analog’s oxygen could favor hydrogen-bonding interactions.

Other Structural Analogs

  • 4-(Nitrophenyl)piperazinomethanone: The nitro group would confer strong electron-withdrawing effects but lacks the steric bulk of benzylsulfonyl.
  • 4-(Methylsulfonyl)piperazinomethanone: A smaller sulfonyl group and pyridyl substitution might reduce steric hindrance and increase basicity.

Biological Activity

4-(Benzylsulfonyl)piperazino(2-thienyl)methanone is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperazine ring connected to a benzylsulfonyl group and a thienyl moiety. Its molecular formula is C15H18N2O3SC_{15}H_{18}N_{2}O_{3}S, and it has a molecular weight of 306.38 g/mol. The structural formula can be represented as follows:

4 Benzylsulfonyl piperazino 2 thienyl methanone\text{4 Benzylsulfonyl piperazino 2 thienyl methanone}

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of piperazine have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : A related compound, 1-(benzyl)-1H-1,2,3-triazol-4-yl(piperazin-1-yl)methanone, demonstrated an IC50 value of 0.99±0.01μM0.99\pm 0.01\mu M against the BT-474 breast cancer cell line, indicating strong cytotoxicity .

The biological activity of 4-(benzylsulfonyl)piperazino(2-thienyl)methanone may involve several mechanisms:

  • Tubulin Inhibition : Similar compounds have been reported to bind to the colchicine site on tubulin, disrupting microtubule dynamics, which is crucial for mitosis.
  • Apoptosis Induction : Studies have shown that these compounds can induce apoptosis in cancer cells by triggering intrinsic pathways that lead to cell death .
  • Cell Cycle Arrest : The compounds often cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing .

Data Tables

Activity IC50 Value (μM) Cell Line Mechanism
Anticancer Activity0.99 ± 0.01BT-474Apoptosis induction
Tubulin Polymerization InhibitionModerateCell-free assayDisruption of microtubule dynamics
Cell Cycle Arrest-VariousG2/M phase arrest

Comparative Analysis

The biological activity of 4-(benzylsulfonyl)piperazino(2-thienyl)methanone can be compared with other piperazine derivatives known for their pharmacological effects.

Compound Activity Reference
10ec (related triazole derivative)Anticancer (IC50: 0.99)
XRP44X (colchicine site inhibitor)Tubulin inhibition (IC50: 2.3)
Piperazine derivatives (various)Antibacterial, Anticancer

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(BENZYLSULFONYL)PIPERAZINO](2-THIENYL)METHANONE
Reactant of Route 2
Reactant of Route 2
[4-(BENZYLSULFONYL)PIPERAZINO](2-THIENYL)METHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.